molecular formula C9H19O4PS2 B13771310 Acetic acid, 2-(mercaptomethylthio)-, methyl ester, S-ester with O-isobutyl methylphosphonothioate CAS No. 74789-29-0

Acetic acid, 2-(mercaptomethylthio)-, methyl ester, S-ester with O-isobutyl methylphosphonothioate

Cat. No.: B13771310
CAS No.: 74789-29-0
M. Wt: 286.4 g/mol
InChI Key: SVKYZMHIPXZSSL-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring:

  • A mercaptomethylthio group at the 2-position of acetic acid.
  • A methyl ester moiety.
  • An S-ester linkage to O-isobutyl methylphosphonothioate, a phosphonothioate derivative.

Phosphonothioates contain a phosphorus atom bonded to sulfur, oxygen, and organic substituents, making them reactive and biologically significant.

Properties

CAS No.

74789-29-0

Molecular Formula

C9H19O4PS2

Molecular Weight

286.4 g/mol

IUPAC Name

methyl 2-[[methyl(2-methylpropoxy)phosphoryl]sulfanylmethylsulfanyl]acetate

InChI

InChI=1S/C9H19O4PS2/c1-8(2)5-13-14(4,11)16-7-15-6-9(10)12-3/h8H,5-7H2,1-4H3

InChI Key

SVKYZMHIPXZSSL-UHFFFAOYSA-N

Canonical SMILES

CC(C)COP(=O)(C)SCSCC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound generally involves multi-step procedures that integrate esterification, thioester formation, and phosphonothioate esterification. The key steps include:

  • Esterification of Acetic Acid Derivatives: The initial step often involves the esterification of acetic acid or its derivatives with isobutyl alcohol or methanol under acidic catalysis. Strong acid catalysts such as toluene-para-sulphonic acid or sulfuric acid are commonly employed to facilitate the reaction.

  • Introduction of the Mercaptomethylthio Group: The mercaptomethylthio (-SCH2SH) moiety is incorporated through nucleophilic substitution or thiolation reactions, often involving thiol reagents reacting with appropriate acyl or ester intermediates.

  • Phosphonothioate Ester Formation: The final step involves the esterification of the mercaptomethylthio-substituted acetic acid methyl ester with O-isobutyl methylphosphonothioate. This requires controlled reaction conditions, including inert atmosphere, temperature regulation, and sometimes the use of dehydrating agents to drive the esterification to completion.

Typical reaction conditions include:

Step Reagents/Conditions Temperature Catalyst/Notes
Esterification Acetic acid + methanol or isobutyl alcohol 60–110 °C Toluene-para-sulphonic acid or H2SO4
Thiolation Thiol reagents (e.g., mercaptomethylthio) Ambient to 80 °C Inert atmosphere recommended
Phosphonothioate esterification O-isobutyl methylphosphonothioate + intermediate 40–90 °C Dehydrating agents, controlled pH

Industrial Production Methods

Industrial synthesis leverages continuous flow reactors to maintain precise control over temperature, reactant feed rates, and catalyst concentrations. This enhances yield and purity while reducing side reactions. Key industrial features include:

  • Continuous Feeding: Methanol, acetic acid derivatives, and phosphonothioate reagents are continuously fed into the reactor vessel containing an acid catalyst and entrainers such as butyl acetate to facilitate esterification and separation.

  • Use of Entrainer Systems: Entrainers that form azeotropes with water (e.g., n-butyl acetate) are employed to remove water formed during esterification, thus shifting the equilibrium toward product formation.

  • Multi-Stage Distillation: The crude product mixture undergoes multi-stage distillation to separate the desired ester from unreacted reagents, catalyst residues, and by-products. Decantation and reflux techniques are applied to improve separation efficiency.

  • Recycling of Residues: Residual entrainers and unreacted intermediates are often recycled back into the reaction system to optimize resource use and reduce waste.

Purification and Isolation

Purification is critical due to the compound’s sensitivity and the presence of structurally similar impurities. Techniques include:

  • Distillation: Fractional distillation under reduced pressure separates the target ester based on boiling point differences.

  • Chromatography: High-performance liquid chromatography (HPLC) or preparative thin-layer chromatography (TLC) may be employed for final purification, especially at laboratory scale.

  • Decantation: Used in industrial settings to separate aqueous and organic phases after esterification and distillation steps.

Research Data and Results

While direct experimental data specific to this compound is limited in open literature, analogous processes for related esters provide insights:

Parameter Typical Value/Condition Notes
Esterification Temperature 60–110 °C Higher temps increase reaction rate
Catalyst Concentration 1–5% (w/w) Acid catalysts preferred
Entrainer Concentration 20–60% (w/w) based on total reaction mixture Enhances water removal efficiency
Reaction Time 4–8 hours Dependent on scale and conditions
Purity of Final Product >90% (by GC or HPLC) Requires multi-stage purification

An example from a related esterification process shows that continuous feeding of methanol, acetic acid, and entrainer to an esterification vessel with toluene-para-sulphonic acid catalyst at elevated temperature yields a product mixture that is then subjected to distillation and decantation to isolate methyl acetate with high purity. This process framework is adaptable for the synthesis of the target compound with appropriate modifications.

Summary Table of Preparation Methods

Preparation Step Description Key Reagents/Conditions Outcome/Notes
1. Esterification Reaction of acetic acid derivative with alcohol Methanol or isobutyl alcohol, acid catalyst Formation of methyl or isobutyl ester
2. Thiolation Introduction of mercaptomethylthio group Thiol reagents, inert atmosphere Formation of thioester intermediate
3. Phosphonothioate Esterification Esterification with O-isobutyl methylphosphonothioate Controlled temperature, dehydrating agents Formation of final S-ester compound
4. Purification Distillation, chromatography, decantation Fractional distillation, HPLC/TLC Isolation of pure compound
5. Industrial Scale Processes Continuous flow reactors, entrainer use Continuous feed, multi-stage distillation High yield, scalable production

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thioester groups into thiols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alcohols, amines.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted esters.

Scientific Research Applications

Acetic acid, 2-(mercaptomethylthio)-, methyl ester, S-ester with O-isobutyl methylphosphonothioate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its action are often related to the inhibition of metabolic processes.

Comparison with Similar Compounds

Structural Analogues

(a) O-Ethyl S-[2-(ethylthio)ethyl] P-methylphosphonothioate ()
  • Molecular Formula : C₇H₁₇O₂PS₂.
  • Key Features : Ethyl substituents on phosphorus and a thioethyl group.
(b) Acetic acid, mercapto-, ethyl ester, S-ester with O,O-diethyl phosphorodithioate ()
  • Molecular Formula : C₈H₁₇O₄PS₂.
  • Key Features : Phosphorodithioate (two sulfur atoms) and a mercaptoacetic acid ethyl ester.
  • Difference: Phosphorodithioate instead of phosphonothioate, which may alter hydrolytic stability and toxicity .
(c) O-[2-(Diethylamino)ethyl] O-isobutyl methylphosphonothioate ()
  • Molecular Formula: C₁₁H₂₆NO₂PS.
  • Key Features: Diethylaminoethyl and isobutyl substituents on phosphorus.
  • Difference : Contains a tertiary amine group, enhancing solubility in polar solvents compared to the target compound .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Functional Groups
Target Compound Not explicitly reported (hypothetical: ~C₇H₁₃O₃PS₂) ~240 O-isobutyl, mercaptomethylthio Phosphonothioate, thioester
O-Ethyl S-[2-(ethylthio)ethyl] P-methylphosphonothioate C₇H₁₇O₂PS₂ 228.3 O-ethyl, S-ethylthioethyl Phosphonothioate
Acetic acid, mercapto-, ethyl ester () C₈H₁₇O₄PS₂ 272.34 O,O-diethyl Phosphorodithioate, thioester
Sodium O-isobutyl methylphosphonothioate ()* CH₃NaO₂PS 158.06 O-isobutyl, sodium salt Phosphonothioate, ionic form

*Note: erroneously associates this compound with CAS 74-90-8 (hydrogen cyanide), so data should be verified.

Stability and Reactivity

  • Hydrolysis: Phosphonothioates degrade in aqueous environments, with substituents influencing rates. O-isobutyl groups may slow hydrolysis compared to O-ethyl () due to steric hindrance .
  • Thioester Reactivity : The mercaptomethylthio group in the target compound could form disulfide bonds or interact with biological thiols, altering metabolic pathways .

Biological Activity

Acetic acid, 2-(mercaptomethylthio)-, methyl ester, S-ester with O-isobutyl methylphosphonothioate is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that includes acetic acid and phosphonothioate moieties, contributing to its diverse applications in agriculture and pharmaceuticals. This article will delve into the biological activity of this compound, highlighting its mechanisms of action, potential applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C13H27O4PSC_{13}H_{27}O_4PS, and it is characterized by the presence of sulfur and phosphorus functionalities. These components are crucial for the compound's reactivity and biological interactions. The structure can be summarized as follows:

ComponentDescription
Acetic AcidProvides the ester functionality
Mercaptomethylthio GroupEnhances reactivity through thiol groups
Methyl Phosphonothioate MoietyImparts insecticidal and herbicidal properties

Research indicates that this compound exhibits significant biological activity primarily through its interaction with biochemical pathways in target organisms. The following mechanisms have been identified:

  • Inhibition of Acetylcholinesterase : The phosphorus moiety in this compound can inhibit the enzyme acetylcholinesterase, leading to an accumulation of acetylcholine in synapses. This effect is similar to that observed with nerve agents, resulting in overstimulation of cholinergic receptors .
  • Disruption of Cellular Signaling : The sulfur-containing groups may influence various cellular signaling pathways, potentially altering enzyme activity and metabolic processes within cells.
  • Insecticidal Properties : Studies have demonstrated that this compound can disrupt the normal physiological functions of insects, making it a candidate for use as an insecticide.

Toxicological Profile

The toxicological effects associated with exposure to this compound include:

  • Neurological Symptoms : Exposure may lead to symptoms such as seizures, muscle spasms, and respiratory distress due to cholinergic overstimulation .
  • Systemic Effects : Other effects can include salivation, lacrimation, urination, diarrhea (SLUD), and potential long-term neurotoxic effects .

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of acetic acid, 2-(mercaptomethylthio)-, methyl ester:

  • Study on Insecticidal Activity : A study demonstrated that compounds with similar structures exhibited significant insecticidal properties against various pest species. The mechanism involved disruption of neuronal function through acetylcholinesterase inhibition.
  • Toxicity Assessment : Research on phosphonothioates has shown acute toxicity in laboratory animals, emphasizing the need for careful handling and risk assessment when utilizing these compounds in agricultural settings .

Applications

Given its biological activity, acetic acid, 2-(mercaptomethylthio)-, methyl ester has potential applications in various fields:

  • Agriculture : As a potential insecticide or herbicide due to its ability to disrupt pest physiology.
  • Pharmaceuticals : Investigations into its use as a therapeutic agent for conditions involving cholinergic dysregulation.

Q & A

Basic: What synthetic methodologies are recommended for preparing Acetic acid, 2-(mercaptomethylthio)-, methyl ester, S-ester with O-isobutyl methylphosphonothioate?

Answer:
Synthesis typically involves sequential esterification and thiolation steps. For example:

Phosphonothioate Core Synthesis : React methylphosphonothioic acid with O-isobutyl bromide under basic conditions (e.g., K₂CO₃) to form the O-isobutyl methylphosphonothioate intermediate .

Thioester Formation : React the intermediate with 2-(mercaptomethylthio)acetic acid methyl ester in the presence of a coupling agent (e.g., DCC) to form the S-ester bond .
Key Considerations :

  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
  • Monitor reaction progress using TLC or HPLC.

Basic: What analytical techniques are critical for structural characterization of this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for methyl (δ ~1.3–1.5 ppm), isobutyl (δ ~0.9–1.1 ppm), and thioester (δ ~2.5–3.0 ppm) groups .
    • ³¹P NMR : Identify the phosphorus environment (δ ~35–45 ppm for phosphonothioates) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of isobutyl or methylthio groups) .
  • X-ray Crystallography : Resolve stereochemistry and bond angles in crystalline forms .

Advanced: What enzymatic pathways are implicated in the biodegradation of this compound, and how do metabolites inform toxicity studies?

Answer:

  • Degradation Pathways :
    Microbial enzymes (e.g., phosphatases, esterases) hydrolyze phosphonothioate and thioester bonds, yielding:
    • Primary Metabolites : O-isobutyl methylphosphonothioate and 2-(mercaptomethylthio)acetic acid .
    • Secondary Metabolites : Succinic acid derivatives and methylthiolated fragments via oxidative cleavage .
  • Toxicological Implications :
    • Metabolites like methylphosphonothioate may inhibit acetylcholinesterase (AChE), requiring in vitro assays (e.g., Ellman’s method) to assess inhibition kinetics .
    • LC-MS/MS quantifies metabolite accumulation in environmental samples .

Advanced: How can computational modeling predict the reactivity and environmental persistence of this compound?

Answer:

  • Density Functional Theory (DFT) :
    • Calculate bond dissociation energies (BDEs) for P–S and S–C bonds to predict hydrolysis rates .
    • Simulate enzyme-substrate interactions (e.g., with AChE) using molecular docking (AutoDock Vina) .
  • Environmental Fate Modeling :
    • Use EPI Suite to estimate half-lives in soil (t₁/₂) and bioaccumulation factors (BCF) based on logP (~2.8) .
    • Predict photodegradation pathways via UV-Vis spectral simulations (Gaussian 09) .

Advanced: What contradictions exist in reported degradation mechanisms, and how can they be resolved experimentally?

Answer:

  • Contradictions :
    • reports succinate derivatives as terminal metabolites, while identifies methylphosphonothioate as persistent.
  • Resolution Strategies :
    • Isotopic labeling (¹⁴C-tracing) to track carbon flow in degradation assays .
    • Comparative studies under aerobic vs. anaerobic conditions to identify pathway variability .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and fume hood use (vapor pressure ~0.01 mmHg at 25°C) .
  • Decontamination :
    • Hydrolysis with 10% NaOH for phosphonothioate neutralization .
    • Spill control using activated carbon or vermiculite .

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